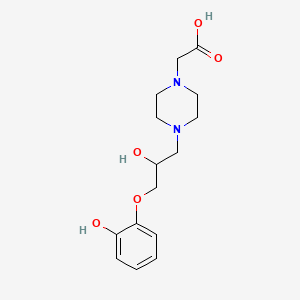
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid is a complex organic compound that features a piperazine ring substituted with a hydroxyphenoxypropyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid typically involves the following steps:
Formation of the Hydroxyphenoxypropyl Intermediate: This step involves the reaction of a hydroxyphenol with an epoxide to form the hydroxyphenoxypropyl intermediate.
Substitution Reaction: The hydroxyphenoxypropyl intermediate is then reacted with piperazine to form the piperazinyl derivative.
Acetylation: The final step involves the acetylation of the piperazinyl derivative to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxypropyl group can interact with active sites of enzymes, while the piperazine ring can enhance binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
相似化合物的比较
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: This compound has a similar structure but features a methoxy group instead of a hydroxy group.
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: This compound also has a similar structure but features a methoxy group at a different position.
Uniqueness
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid is unique due to the presence of two hydroxy groups, which can enhance its reactivity and binding interactions. The combination of the piperazine ring and the acetic acid moiety also provides a versatile scaffold for further modifications and applications.
属性
分子式 |
C15H22N2O5 |
|---|---|
分子量 |
310.35 g/mol |
IUPAC 名称 |
2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H22N2O5/c18-12(11-22-14-4-2-1-3-13(14)19)9-16-5-7-17(8-6-16)10-15(20)21/h1-4,12,18-19H,5-11H2,(H,20,21) |
InChI 键 |
RULDXNPRJFLNNA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


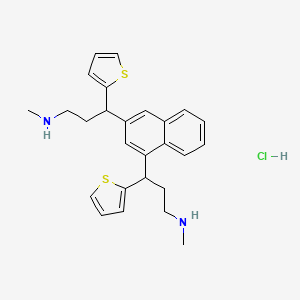
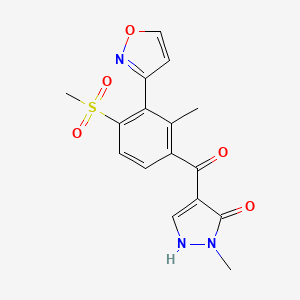
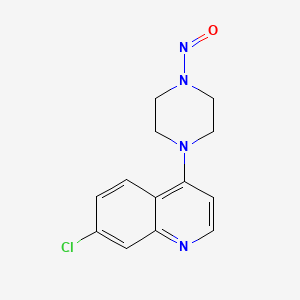
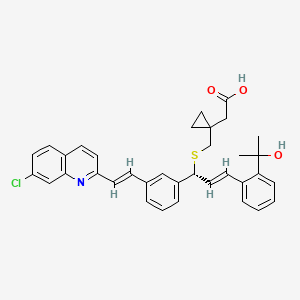
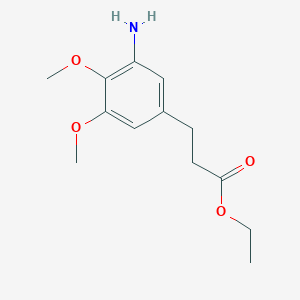

![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)


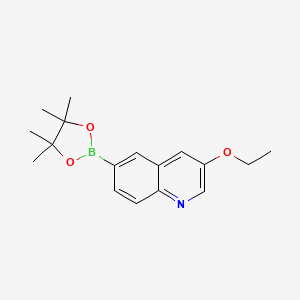
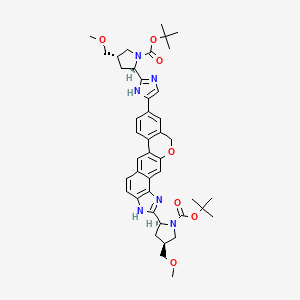
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
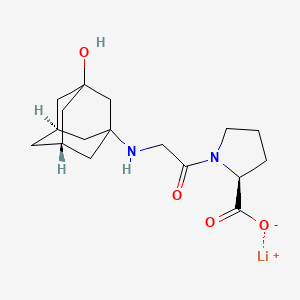
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
